3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-dione family, characterized by a fused bicyclic core structure with oxazole and pyrrolidine moieties. The substituents—4-fluorophenyl on the furan ring and diphenyl groups at positions 2 and 5—impart unique electronic and steric properties.
Properties
Molecular Formula |
C27H19FN2O4 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H19FN2O4/c28-18-13-11-17(12-14-18)21-15-16-22(33-21)24-23-25(34-30(24)20-9-5-2-6-10-20)27(32)29(26(23)31)19-7-3-1-4-8-19/h1-16,23-25H |
InChI Key |
BMXLBVHMRKTPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(O5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the pyrrolo[3,4-d][1,2]oxazole core through cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds possess notable anticancer activity. For instance:
- A study demonstrated that similar pyrrolo derivatives exhibited cytotoxic effects against various cancer cell lines including ovarian and breast cancer cells .
- The compound's structure allows for interactions with cellular pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent:
- Studies have reported that furan-containing heterocycles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- The specific mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Pyrrolo derivatives have been investigated for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- The presence of the furan moiety is believed to enhance the bioavailability and efficacy of these compounds in the central nervous system.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxicity of various pyrrolo derivatives against human cancer cell lines. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of cell proliferation at micromolar concentrations .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, furan-based compounds were tested against clinically relevant bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The compound shares its dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-dione core with 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione (). Key differences include:
- Substituent variations: The target compound features 4-fluorophenyl and diphenyl groups, whereas the analog in includes 2-chlorophenyl, 4-dimethylaminophenyl, and 2-methylphenyl substituents.
Functional Group Comparison
*Calculated based on structural formulas.
Research Findings from Analogous Compounds
- Pyrazoline derivatives () with 4-fluorophenyl groups show confirmed crystal structures and stability under ambient conditions, suggesting the target compound may share similar crystallinity .
- Pyrrolo-oxazole-diones with chlorophenyl substituents () are indexed in chemical databases (e.g., MolPort, AGN-PC) for high-throughput screening, indicating industrial relevance .
- Fluorinated pyrrole-diones () like fluoroimide are used as pesticides, implying that fluorine substitution enhances agrochemical efficacy .
Biological Activity
The compound 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d]oxazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by:
- A pyrrolo[3,4-d]oxazole core.
- Substituents including a 4-fluorophenyl group and a furan moiety.
The molecular formula is with a molecular weight of approximately 296.30 g/mol.
Antitumor Activity
Research indicates that pyrrolo[3,4-d]oxazole derivatives exhibit significant antitumor properties. In particular:
- Compounds within this class have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines with IC50 values in the nanomolar range (e.g., 0.08–0.41 μM) .
- Mechanistic investigations reveal that these compounds may induce apoptosis and cell cycle arrest at the G2/M phase by disrupting tubulin polymerization .
Antimicrobial Properties
Pyrrolo[3,4-d]oxazoles have also been evaluated for their antimicrobial activity:
- A study highlighted the inhibition of Plasmodium falciparum (the malaria parasite) by synthetic analogs of 2,5-diaryloxazoles derived from natural sources. Compounds demonstrated IC50 values ranging from 1.27 to 12.65 μM against both chloroquine-sensitive and multidrug-resistant strains .
Neuroprotective Effects
Emerging evidence suggests that derivatives of pyrrolo[3,4-d]oxazole may have neuroprotective effects:
- They are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely related to their structural features:
- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the activity by increasing lipophilicity and improving binding affinity to biological targets.
- Variations in substituents on the furan and pyrrole rings can significantly alter pharmacological profiles .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study synthesized several pyrrolo[3,4-d]oxazole derivatives and evaluated their cytotoxicity against ovarian and breast cancer cell lines. The most active compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
Case Study 2: Antiplasmodial Activity
In vitro testing of synthetic analogs against P. falciparum showed promising results with several compounds achieving potent inhibition at low concentrations. Notably, these compounds maintained low toxicity levels in human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
